molecular formula C7H9NO3S B1432551 Methyl 2-(methoxymethyl)-1,3-thiazole-5-carboxylate CAS No. 1512499-99-8

Methyl 2-(methoxymethyl)-1,3-thiazole-5-carboxylate

Cat. No. B1432551
M. Wt: 187.22 g/mol
InChI Key: DQXFVHMQKGUFBI-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or uses in various fields .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Structural Studies

  • Methyl 2-(methoxymethyl)-1,3-thiazole-5-carboxylate has been utilized in the synthesis of complex organic compounds. For instance, it was used in the transformation into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, highlighting its versatility in organic synthesis (Žugelj et al., 2009).
  • The compound's structure and crystallography have been extensively studied, revealing insights into its molecular conformation and bonding. This was demonstrated in a study focusing on its crystallographic independent conformations and intermolecular contacts (Kennedy et al., 1999).

Role in Heterocyclic Chemistry

  • It plays a critical role in the field of heterocyclic chemistry, particularly in the synthesis of various thiazole derivatives. This was evident in studies involving the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives (Mohamed, 2021).

Crystallography and Molecular Interactions

  • Research on its crystallographic properties has provided insights into molecular interactions and solubility. Studies on related thiazole derivatives have explored the relationships between molecular and crystal structures, which is crucial for understanding the solubility and reactivity of such compounds (Hara et al., 2009).

Applications in Organic Synthesis

  • The compound is instrumental in organic synthesis, enabling the creation of diverse molecular structures. This includes its role in the synthesis of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, showcasing its utility in producing complex organic molecules (Mohamed, 2014).

Biochemical Distribution

  • Studies have also shown that derivatives of methyl 2-(methoxymethyl)-1,3-thiazole-5-carboxylate are widely distributed in various organisms, suggesting a biochemical significance of this compound (White, 1990).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound .

Future Directions

This involves discussing potential future research directions or applications of the compound .

properties

IUPAC Name

methyl 2-(methoxymethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-10-4-6-8-3-5(12-6)7(9)11-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXFVHMQKGUFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methoxymethyl)-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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